molecular formula C8H12BNO2 B13405232 (1-Amino-2-phenylethyl)boronic acid CAS No. 88765-86-0

(1-Amino-2-phenylethyl)boronic acid

Cat. No.: B13405232
CAS No.: 88765-86-0
M. Wt: 165.00 g/mol
InChI Key: OAZCLPVPUZOYGA-UHFFFAOYSA-N
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Description

(1-Amino-2-phenylethyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a phenylethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-phenylethyl)boronic acid typically involves the reaction of phenylethylamine with boronic acid derivatives. One common method is the amination-reduction reaction, where morpholine and (2-formylphenyl)boronic acid are dissolved in methanol and reacted with sodium borohydride . This reaction is carried out under intense stirring and acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as precursors. These esters are synthesized by dehydrating boric acid with alcohols . The resulting boronic esters can then be hydrolyzed to produce the corresponding boronic acids.

Chemical Reactions Analysis

Types of Reactions: (1-Amino-2-phenylethyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters and boroxines.

    Reduction: Boranes.

    Substitution: Biaryl compounds and other carbon-carbon bonded products.

Mechanism of Action

The mechanism of action of (1-Amino-2-phenylethyl)boronic acid involves the formation of reversible covalent bonds with target molecules. In biological systems, this compound can interact with diol-containing biomolecules, such as sugars and nucleotides, through the formation of cyclic boronate esters . This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Uniqueness: (1-Amino-2-phenylethyl)boronic acid is unique due to its specific structure, which combines the properties of both an amine and a boronic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and biological applications.

Properties

CAS No.

88765-86-0

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

(1-amino-2-phenylethyl)boronic acid

InChI

InChI=1S/C8H12BNO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,11-12H,6,10H2

InChI Key

OAZCLPVPUZOYGA-UHFFFAOYSA-N

Canonical SMILES

B(C(CC1=CC=CC=C1)N)(O)O

Origin of Product

United States

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